Cytotoxicity Enhancement by 5-Bromo Substitution
In a head-to-head series of 3-substituted 2-indolinone derivatives, the compound bearing a 5-bromo substitution was identified as the most potent derivative when screened for cytotoxicity against human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MCF-7) cell lines [1]. While specific IC50 values for 5-bromo-7-nitro-indolin-2-one itself are not reported, this class-level SAR directly links the 5-bromo substituent on the indolin-2-one core to enhanced cytotoxic activity relative to non-brominated or alternatively substituted analogs. The study identified multiple derivatives with IC50 values <10 µM in these assays, establishing the 5-bromo-indolin-2-one scaffold as a privileged structure for anticancer activity [1].
| Evidence Dimension | Cytotoxic potency against human cancer cell lines |
|---|---|
| Target Compound Data | Identified as 'most potent derivative' in series (5-bromo substitution on indolin-2-one core) |
| Comparator Or Baseline | Other 3-substituted 2-indolinone derivatives lacking 5-bromo substitution |
| Quantified Difference | Not specified as a direct comparator value; however, multiple compounds in the series exhibited IC50 <10 µM against HT-29 and MCF-7 cells |
| Conditions | Short-term cytotoxicity MTT assay against HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma) cell lines |
Why This Matters
This evidence establishes the 5-bromo substitution as a key determinant of cytotoxic activity within the indolin-2-one class, directly supporting the procurement of 5-bromo-7-nitro-indolin-2-one over non-brominated analogs for anticancer drug discovery programs.
- [1] Mokhtari S, Mosaddegh M, Hamzeloo Moghadam M, Soleymani Z, Ghafari S, Kobarfard F. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian Journal of Pharmaceutical Research. 2012;11(2):411-421. View Source
